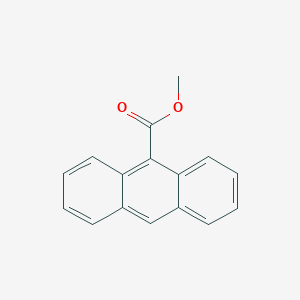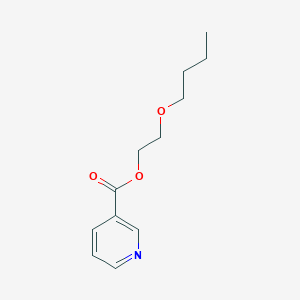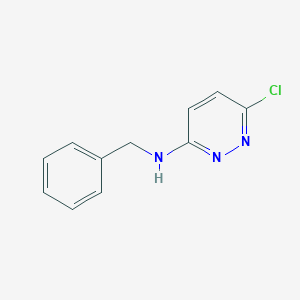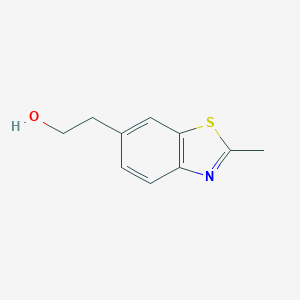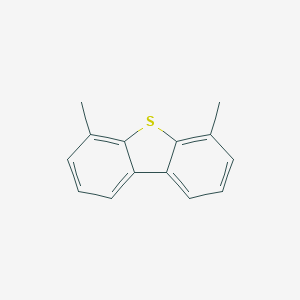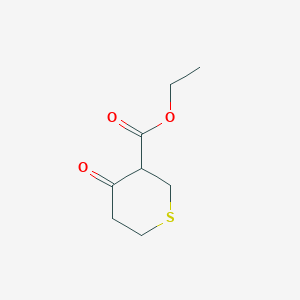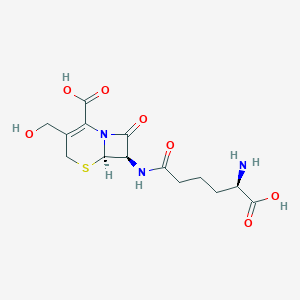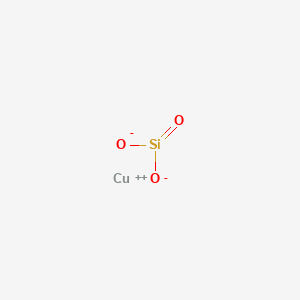
Copper silicate
Descripción general
Descripción
Copper silicate is a chemical compound that is widely used in various scientific research applications. It is a green colored powder that is insoluble in water and has a molecular formula of Cu2SiO4. Copper silicate is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented.
Mecanismo De Acción
The mechanism of action of copper silicate is not well understood. However, it is believed that the antimicrobial activity of copper silicate is due to the release of copper ions, which damage the cell membrane and inhibit the growth of microorganisms. The catalytic and photocatalytic activity of copper silicate is due to the presence of copper ions on the surface of the material, which facilitate the reaction by providing an active site for the reaction.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of copper silicate are not well documented. However, it is believed that exposure to copper silicate can cause respiratory and skin irritation. Long-term exposure to copper silicate can also cause lung damage and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using copper silicate in lab experiments include its high catalytic and photocatalytic activity, its antimicrobial activity, and its low cost. However, the limitations of using copper silicate in lab experiments include its insolubility in water, which makes it difficult to dissolve in aqueous solutions, and its toxicity, which can pose a health risk to researchers.
Direcciones Futuras
There are several future directions for the research on copper silicate. One direction is to study the mechanism of action of copper silicate in more detail. Another direction is to explore the use of copper silicate in other scientific research applications, such as energy storage and conversion. Additionally, research can be conducted to develop safer and more effective methods for synthesizing copper silicate.
Métodos De Síntesis
Copper silicate can be synthesized using various methods, including solid-state reaction, sol-gel method, hydrothermal method, and co-precipitation method. The solid-state reaction method involves the reaction of copper oxide and silicon dioxide at high temperatures to form copper silicate. The sol-gel method involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to form copper silicate. The hydrothermal method involves the reaction of copper salt and silicon dioxide in an autoclave at high temperatures and pressures to form copper silicate. The co-precipitation method involves the simultaneous precipitation of copper and silicon ions to form copper silicate.
Aplicaciones Científicas De Investigación
Copper silicate has various scientific research applications, including catalysis, photocatalysis, gas sensing, and antimicrobial activity. Copper silicate is used as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of organic compounds. It is also used as a photocatalyst in the degradation of organic pollutants and the production of hydrogen from water. Copper silicate is used as a gas sensor for the detection of ammonia, hydrogen, and other gases. It also exhibits antimicrobial activity against various microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
copper;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBCSFCMKWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034478 | |
| Record name | Copper silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper silicate | |
CAS RN |
1344-72-5 | |
| Record name | Copper silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



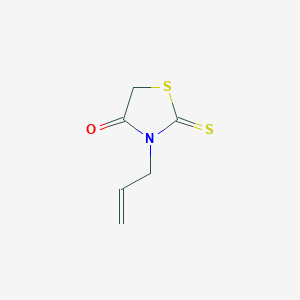
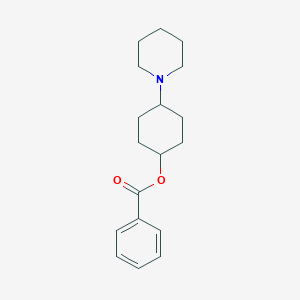
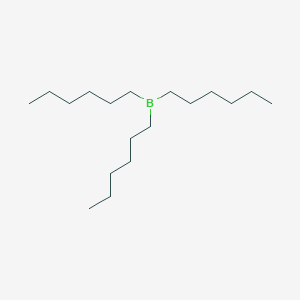
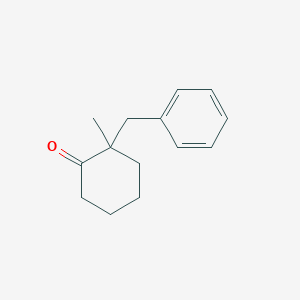
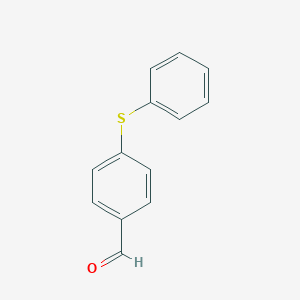
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)
